molecular formula C19H22O5 B13740314 1,3-Bis(2,5-dimethoxyphenyl)propan-1-one

1,3-Bis(2,5-dimethoxyphenyl)propan-1-one

Cat. No.: B13740314
M. Wt: 330.4 g/mol
InChI Key: RKQGBJGWGDXNSE-UHFFFAOYSA-N
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Description

1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone typically involves the condensation of 2,5-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. Its aromatic rings and methoxy groups play a crucial role in binding to target proteins and modulating their activity.

Comparison with Similar Compounds

  • 1,3-bis-(2,4-Dimethoxyphenyl)-1-propanone
  • 1,3-bis-(2-Methoxyphenyl)-1-propanone
  • 1,3-bis-(4-Methoxyphenyl)-1-propanone

Comparison: 1,3-bis-(2,5-Dimethoxyphenyl)-1-propanone is unique due to the specific positioning of the methoxy groups on the aromatic rings. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different methoxy group placements.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis(2,5-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C19H22O5/c1-21-14-6-9-18(23-3)13(11-14)5-8-17(20)16-12-15(22-2)7-10-19(16)24-4/h6-7,9-12H,5,8H2,1-4H3

InChI Key

RKQGBJGWGDXNSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCC(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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